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Compound of Interest

Compound Name: Inflexuside A

cat. No.: B12401717

Inflexuside A: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside A is a naturally occurring abietane diterpenoid glycoside isolated from the aerial
parts of Isodon inflexus. Its structure has been determined as 1,11,13-trihydroxyabieta-8-en-7-
one-1-0O-B-D-glucopyranoside. This technical guide provides a summary of the spectroscopic
data and general experimental protocols relevant to the structural elucidation of Inflexuside A.
Due to the limited public availability of the primary research data, this guide presents a
generalized framework for the spectroscopic analysis of such compounds, supplemented with
known structural information for Inflexuside A.

Spectroscopic Data Summary

While the specific, quantitative spectroscopic data from the primary literature remains elusive,
the following tables are structured to present the expected Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), and Infrared (IR) data for Inflexuside A based on its known
chemical structure. These tables serve as a template for organizing experimental results for
this or similar natural products.

Table 1: *"H NMR Spectroscopic Data (Expected)
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Position OoH (ppm) Multiplicity J (Hz)

Aglycone Moiety

Glycosidic Moiety

1 ~4.5-5.5 d ~7-8

Note: The chemical shifts (8) are reported in parts per million (ppm) relative to a standard
reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m
(multiplet). Coupling constants (J) are given in Hertz (Hz).

Position 6C (ppm)

Aglycone Moiety

C=0 ~190-200

Glycosidic Moiety

C-1 ~100-105

Note: The chemical shifts (0) are reported in parts per million (ppm).

Table 3: Mass Spectrometry and Infrared Spectroscopy
Data

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Data

HRESIMS m/z [M+Na]* (Expected around 521.26)

~3400 cm~t (O-H stretching), ~1680 cm~* (C=0

IR (KBr) Vmax . )
stretching), ~1070 cm~1 (C-O stretching)

Note: HRESIMS stands for High-Resolution Electrospray lonization Mass Spectrometry. IR
data represents expected absorption bands for the functional groups present in Inflexuside A.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in
the isolation and structural elucidation of novel natural products like Inflexuside A.

Isolation of Inflexuside A

The dried and powdered aerial parts of Isodon inflexus are typically extracted with a solvent
such as methanol or ethanol. The resulting crude extract is then subjected to a series of
chromatographic techniques to isolate the pure compound. This multi-step process often
involves:

o Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield fractions
with differing chemical profiles.

o Column Chromatography: The bioactive fraction (e.g., the ethyl acetate or n-butanol fraction)
is separated using column chromatography over silica gel or other stationary phases, with a
gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

o Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often
achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase
such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis

o Sample Preparation: A few milligrams of the purified Inflexuside A are dissolved in a
deuterated solvent (e.g., CDsOD, DMSO-ds, or CsDsN).
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Instrumentation: *H NMR, 3C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)
spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

o

'H NMR: Standard acquisition parameters are used to obtain the proton spectrum.

o 13C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all
carbon atoms.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their
directly attached carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is crucial for assembling the
molecular skeleton.

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol) and
infused into the mass spectrometer.

Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the
accurate mass of the molecular ion (e.g., [M+H]*, [M+Na]*, or [M-H]~), which allows for the
determination of the molecular formula.

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and
pressed into a thin pellet.

Instrumentation: An FT-IR (Fourier-transform infrared) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm™! to identify
the characteristic absorption bands of the functional groups present in the molecule.
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Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product and the logical relationship of the structural components of Inflexuside A.
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Fig. 1. General workflow for the isolation and spectroscopic analysis of a natural product.
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Fig. 2: Logical relationship of the structural components of Inflexuside A.

» To cite this document: BenchChem. [Inflexuside A spectroscopic data (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401717#inflexuside-a-spectroscopic-data-nmr-ms-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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